4,4'-Dimethoxy-2,2'-dinitrobiphenyl
Description
4,4'-Dimethoxy-2,2'-dinitrobiphenyl is a biphenyl derivative characterized by two methoxy (-OCH₃) groups at the 4,4' positions and two nitro (-NO₂) groups at the 2,2' positions. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, creating a unique electronic profile.
Properties
CAS No. |
75753-19-4 |
|---|---|
Molecular Formula |
C14H12N2O6 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
4-methoxy-1-(4-methoxy-2-nitrophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C14H12N2O6/c1-21-9-3-5-11(13(7-9)15(17)18)12-6-4-10(22-2)8-14(12)16(19)20/h3-8H,1-2H3 |
InChI Key |
JUQSDJRNZBRVHE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
75753-19-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Electron Effects : Methoxy groups enhance electron density at the biphenyl core, improving coordination to metal ions (e.g., Zn(II), Cd(II)) in complexes . In contrast, bromo and nitro groups create electron-deficient systems, favoring Ullmann coupling or Suzuki reactions for heterocycle synthesis .
- Applications :
- Synthesis : Methoxy-substituted biphenyls may require protection/deprotection strategies during synthesis, whereas bromo/iodo derivatives enable direct cross-coupling .
Structural and Spectral Comparisons
- Coordination Chemistry :
- 4,4'-Dimethoxy-2,2'-bipyridine forms stable complexes with Zn(II) and Cd(II), with thiocyanate (SCN⁻) or azide (N₃⁻) co-ligands. The methoxy groups enhance solubility and influence crystal packing .
- In contrast, 4,4'-dinitrobiphenyl-2,2'-dicarboxylic acid forms rigid MOFs due to its planar structure and strong hydrogen-bonding capacity .
- Spectroscopy :
- Methoxy groups in 4,4'-dimethoxy derivatives show distinct ¹H NMR signals at δ 3.8–4.0 ppm for -OCH₃, while nitro groups cause deshielding in aromatic protons (δ 8.0–8.5 ppm) .
Preparation Methods
Reaction Conditions and Optimization
In a documented procedure, 2-iodo-5-nitroanisole serves as the starting material for synthesizing 2,2'-dimethoxy-4,4'-dinitro-1,1'-biphenyl. The reaction employs elemental copper (3 mmol) as the catalyst under a nitrogen atmosphere at 200–205°C. The exothermic nature of the coupling generates white smoke, indicating rapid radical-mediated bond formation. After 20 hours of stirring, the crude product is extracted with hot chloroform and purified via column chromatography (petroleum ether/dichloromethane = 3:1), yielding 37% of the target compound.
Critical parameters include:
-
Temperature control : Maintaining 200–205°C ensures sufficient activation energy for coupling without decomposing the methoxy groups.
-
Catalyst loading : A 3:1 molar ratio of copper to substrate balances reactivity and cost efficiency.
-
Atmosphere : Nitrogen prevents oxidation of intermediates, preserving reaction integrity.
Table 1. Ullmann Coupling Parameters for 4,4'-Dimethoxy-2,2'-Dinitrobiphenyl
| Parameter | Value |
|---|---|
| Starting material | 2-Iodo-5-nitroanisole |
| Catalyst | Copper powder (3 mmol) |
| Temperature | 200–205°C |
| Reaction time | 20 hours |
| Solvent | None (solvent-free) |
| Purification | Column chromatography |
| Yield | 37% |
Workup and Purification Challenges
Post-reaction processing involves extracting the product with hot chloroform to separate it from unreacted copper and inorganic byproducts. The use of silica gel chromatography with a petroleum ether/dichloromethane gradient resolves co-eluting impurities, particularly unreacted 2-iodo-5-nitroanisole (Rf = 0.33) and oligomeric side products. Over-conversion beyond 90% complicates purification by reducing the resolution between starting material and product bands, necessitating careful reaction monitoring via thin-layer chromatography (TLC).
Decarboxylative Coupling of Nitrobenzoic Acids
An alternative strategy utilizes nitrobenzoic acid derivatives in a copper(I)-catalyzed decarboxylative coupling, offering milder conditions compared to traditional Ullmann protocols.
Catalytic System and Mechanism
4-Methoxy-2-nitrobenzoic acid undergoes homocoupling in dimethyl sulfoxide (DMSO) at 140°C using copper(I) iodide (30 mol%) and 4 Å molecular sieves. The reaction likely proceeds via a radical mechanism, where DMSO acts as both solvent and oxidant, facilitating decarboxylation and subsequent biaryl bond formation. After 24 hours, the mixture is filtered through silica gel and purified via flash chromatography (8% diethyl ether in hexane), yielding 34% of this compound.
Table 2. Decarboxylative Coupling Parameters
| Parameter | Value |
|---|---|
| Starting material | 4-Methoxy-2-nitrobenzoic acid |
| Catalyst | CuI (30 mol%) |
| Additive | 4 Å molecular sieves |
| Solvent | DMSO |
| Temperature | 140°C |
| Reaction time | 24 hours |
| Purification | Flash chromatography |
| Yield | 34% |
Limitations and Scalability
While avoiding extreme temperatures, this method faces challenges in scalability due to moderate yields and the hygroscopic nature of DMSO, which necessitates rigorous drying of molecular sieves. Additionally, the requirement for chromatographic purification limits its industrial applicability compared to crystallization-based workflows.
Comparative Analysis of Synthetic Methods
Table 3. Method Comparison for this compound Synthesis
| Criteria | Ullmann Coupling | Decarboxylative Coupling |
|---|---|---|
| Starting material cost | Moderate (iodoarene synthesis) | High (nitrobenzoic acid) |
| Reaction temperature | 200–205°C | 140°C |
| Catalyst cost | Low (elemental copper) | Moderate (CuI) |
| Yield | 37% | 34% |
| Purification complexity | High (column chromatography) | High (flash chromatography) |
| Scalability | Suitable for bulk synthesis | Limited by solvent handling |
The Ullmann method offers marginally higher yields and better suitability for large-scale production but requires specialized equipment for high-temperature reactions. In contrast, the decarboxylative approach operates under milder conditions, reducing energy consumption but at the expense of yield and solvent management challenges .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 4,4'-Dimethoxy-2,2'-dinitrobiphenyl, and how do they resolve structural ambiguities?
- Answer : Use Fourier-transform infrared (FT-IR) and Raman spectroscopy to identify functional groups (e.g., nitro, methoxy) and aromatic ring vibrations. For electronic structure validation, combine with density functional theory (DFT) calculations to simulate vibrational modes and compare with experimental data. Nuclear magnetic resonance (NMR) is less effective due to the compound's low solubility, but deuterated solvents (e.g., DMSO-d6) may aid ¹H/¹³C analysis .
Q. What safety precautions are critical when handling this compound in the lab?
- Answer : Avoid inhalation of dust and contact with skin/eyes. Use JIS T 8151-certified dust masks , chemical-resistant gloves (JIS T 8116), and safety goggles. Work under fume hoods with local exhaust ventilation. Store away from strong oxidizers, and ensure containers are sealed to prevent unintended degradation .
Q. How is this compound synthesized, and what are common intermediates?
- Answer : A key precursor is 2,2'-Diiodo-4,4'-dinitrobiphenyl , synthesized via nitration and halogenation of biphenyl derivatives. Cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids in a toluene/ethanol/H2O solvent system, catalyzed by Pd(PPh3)4 and Na2CO3, yield functionalized derivatives. Purification via silica gel chromatography is standard .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
